1-甲基哌啶-2-甲醛

描述

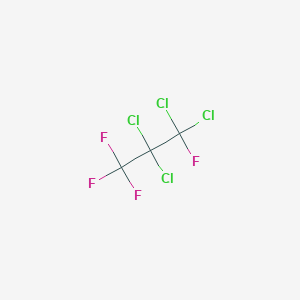

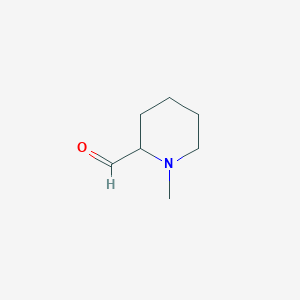

“1-Methylpiperidine-2-carbaldehyde” is a chemical compound with the molecular formula C7H13NO . It is a derivative of piperidine, which is a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of “1-Methylpiperidine-2-carbaldehyde” consists of seven carbon atoms ©, thirteen hydrogen atoms (H), and one nitrogen atom (N), and one oxygen atom (O) .

Chemical Reactions Analysis

Piperidine derivatives, including “1-Methylpiperidine-2-carbaldehyde”, are involved in various chemical reactions. These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

科学研究应用

超分子化学

1-甲基哌啶-2-甲醛已经在超分子化学领域得到应用。一个显著的应用是在合成高核数{Mn(III)25}桶状团簇中的应用,展示了单分子磁性行为。该化合物作为配位带,用于配位顺磁过渡金属离子,导致新颖的磁性特性和在材料科学中的潜在应用(Giannopoulos et al., 2014)。

杂环化学

该化合物在杂环化合物的化学中发挥着重要作用。最近的研究突出了它在合成喹啉环系统和构建融合或二元喹啉-冠状杂环系统中的用途,具有在生物评价和合成中的应用(Hamama et al., 2018)。

结构阐明和药物应用

在制药研究中,1-甲基哌啶-2-甲醛已被用于H1组胺拮抗剂的结构阐明。该化合物在溶液和固态中的结构分析,包括热分解研究,有助于更好地理解与药物相关的分子(Pansuriya et al., 2015)。

缓蚀

该化合物已被研究作为在酸性溶液中对轻钢的缓蚀剂。它在减少金属表面上阴极和阳极反应速率方面的效率突出,突显了其在保护金属免受腐蚀方面的工业应用潜力(Ashhari & Sarabi, 2015)。

光物理性质

已对1-甲基哌啶-2-甲醛衍生物的独特光物理性质进行了研究。研究已深入探讨了它们的激发态分子内质子转移现象,受到分子内氢键的帮助,这对于新型光物理材料和传感器的开发具有重要意义(Yin et al., 2016)。

合成化学

该化合物也是合成化学中的关键角色,特别是在β-内酰胺的合成中。其双重反应性已被利用于制备具有生物学兴趣的物质,如α-氨基酸,β-氨基酸,氨基糖,多环β-内酰胺,生物碱和复杂天然产物(Alcaide & Almendros, 2002)。

未来方向

While specific future directions for “1-Methylpiperidine-2-carbaldehyde” are not mentioned in the literature, piperidine derivatives are a key area of ongoing research in drug discovery . They are being explored for their potential in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, and other treatments .

属性

IUPAC Name |

1-methylpiperidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-5-3-2-4-7(8)6-9/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQKERHWQDYYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550880 | |

| Record name | 1-Methylpiperidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41467-01-0 | |

| Record name | 1-Methylpiperidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Phenylthio)ethyl]-2-propanamine](/img/structure/B1355313.png)

![6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1355317.png)

![10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole](/img/structure/B1355334.png)